![molecular formula C6H10ClNOS B1424326 (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride CAS No. 1609401-24-2](/img/structure/B1424326.png)
(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride
Overview
Description
“(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride” is a chemical compound with the molecular formula C6H9NOS. It has a molecular weight of 143.21 . This compound is also known by other names such as 2-Thiazolemethanol, 4,5-dimethyl-, and (4,5-DiMethylthiazol-2-yl)Methanol .
Molecular Structure Analysis
Thiazoles, including “(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride”, are planar and characterized by significant pi-electron delocalization, which contributes to their aromaticity . The C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .Physical And Chemical Properties Analysis
“(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride” has a melting point of 44-45 °C and a boiling point of 144-146 °C under a pressure of 17 Torr . Its density is predicted to be 1.208±0.06 g/cm3 . The compound is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including compounds similar to (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride, have been studied for their potential in cancer treatment. They have shown efficacy against various cancer cell lines, including breast cancer cells. The structural motif of thiazole is significant in the synthesis of new compounds with potential anticancer properties .
Antimicrobial and Antifungal Properties
Thiazole compounds are known for their broad spectrum of biological activities, including antibacterial and antifungal effects. This makes them valuable in the development of new antimicrobial agents that could be used to treat a variety of infections .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs. Additionally, they have been explored for their analgesic effects, which could lead to new pain management therapies .
Antiviral and Antimalarial Applications
Thiazole derivatives have shown promise in the treatment of viral and parasitic infections. Their antiviral and antimalarial activities are of particular interest in the development of new therapies for diseases such as HIV and malaria .
Neuroprotective and Cognitive Enhancing Effects
Research has indicated that thiazole derivatives can act as neuroprotective agents, potentially offering benefits in the treatment of neurodegenerative diseases. They may also have cognitive-enhancing effects, which could be useful in addressing conditions like Alzheimer’s disease .
Cardiovascular Applications
Thiazole compounds have been associated with cardiovascular benefits, including antihypertensive and antithrombotic activities. These properties could lead to the development of new drugs for treating hypertension and preventing blood clots .
Safety and Hazards
properties
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c1-4-5(2)9-6(3-8)7-4;/h8H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPUAIBEKAAUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CO)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride | |
CAS RN |
1609401-24-2 | |
Record name | 2-Thiazolemethanol, 4,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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